molecular formula C12H12N2O3 B12937579 2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid CAS No. 65241-58-9

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid

Cat. No.: B12937579
CAS No.: 65241-58-9
M. Wt: 232.23 g/mol
InChI Key: GZLDXHFWAIKCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which is then further modified to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the imidazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or benzoic acid are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzoic acid or imidazole ring.

Scientific Research Applications

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)benzoic acid
  • 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid

Uniqueness

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

65241-58-9

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)benzoic acid

InChI

InChI=1S/C12H12N2O3/c1-12(2)11(17)13-9(14-12)7-5-3-4-6-8(7)10(15)16/h3-6H,1-2H3,(H,15,16)(H,13,14,17)

InChI Key

GZLDXHFWAIKCJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=N1)C2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.